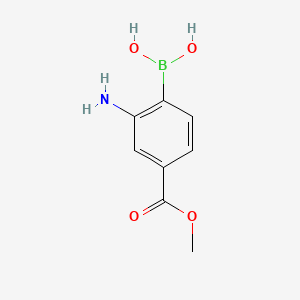

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Description

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its amino and methoxycarbonyl functional groups attached to the phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(2-amino-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372253 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774530-27-7 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of p-Carboxyphenylboronic Acid

- Starting Material: p-Carboxyphenylboronic acid

- Reagents: Concentrated sulfuric acid and fuming nitric acid

- Conditions: Temperature maintained at 0–10°C, reaction time 2–3 hours

- Process: The nitration is carried out by slow addition of p-carboxyphenylboronic acid into the acid mixture under stirring, followed by maintaining the temperature to control regioselectivity and avoid over-nitration.

- Product: 2-Nitro-4-carboxyphenylboronic acid

- Work-up: The reaction mixture is poured into ice water, stirred, filtered, and dried.

This step introduces the nitro group ortho to the boronic acid substituent, setting the stage for further transformations.

Esterification to Form 2-Nitro-4-(methoxycarbonyl)phenylboronic Acid

- Reagents: Methanol (or other alcohols), dehydrating agent (e.g., sulfuric acid or other acid catalysts)

- Conditions: Room temperature to reflux, 3–5 hours

- Process: The carboxylic acid group is converted to the methyl ester via acid-catalyzed esterification. The reaction is carefully controlled to prevent hydrolysis of the boronic acid.

- Work-up: The reaction mixture is added dropwise to ice water, stirred, filtered, and dried to obtain the esterified product.

This step yields 2-nitro-4-(methoxycarbonyl)phenylboronic acid, which is more amenable to reduction due to increased solubility and stability.

Reduction of Nitro Group to Amino Group

- Reagents: Hydrogen gas, palladium on carbon catalyst, concentrated hydrochloric acid

- Conditions: Hydrogen pressure 1–3 atm, temperature 30–50°C, reaction time 8–10 hours

- Process: Catalytic hydrogenation reduces the nitro group to an amino group in the presence of acid to form the hydrochloride salt of the amino compound. The reaction is monitored by thin-layer chromatography (TLC) or other analytical methods.

- Work-up: After reaction completion, the mixture is rotary evaporated, acetone or ethyl acetate is added to form a slurry, filtered, and dried to yield (2-amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

This mild reduction method preserves the boronic acid functionality and provides high purity and yield.

Alternative Synthetic Routes

An alternative approach involves performing the reduction step before esterification, followed by acid addition post-reduction. However, this requires significantly higher hydrogen pressure (10–15 times greater) during reduction, increasing operational complexity and cost.

Another method involves the preparation of 4-amino phenyl boronic acid derivatives via hydrogenation of 4-nitrobenzene boronic acid, followed by acylation with acyl chlorides under mild conditions (20–40°C, 3–8 hours) in solvents like tetrahydrofuran or N-methyl-2-pyrrolidone. This approach yields high purity amino derivatives suitable for further functionalization.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

Purity and Yield: The continuous synthesis process described in patent CN104277060A yields high purity and good yields with simple operation and low cost, meeting industrial-scale demands.

Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm product identity. For example, ^1H-NMR spectra confirm the presence of amino and ester groups without degradation of boronic acid.

Catalyst and Solvent Selection: Palladium on carbon is preferred for selective hydrogenation. Methanol is commonly used for esterification, but other alcohols can be employed depending on the desired ester derivative.

Avoidance of Side Reactions: Careful removal of methanol from methyl borate intermediates is crucial, as residual methanol can reduce Grignard reagent efficiency and lower yields during boronic acid synthesis.

Scalability: The described methods are amenable to scale-up due to mild conditions and straightforward work-up procedures.

Chemical Reactions Analysis

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: The nitro group can be reduced to an amino group using hydrogenation.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents, especially those targeting cancer and diabetes. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations.

- Cancer Treatment: Research indicates that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is utilized in designing protease inhibitors, which are essential in cancer therapies. For instance, it has been studied in the context of Boron Neutron Capture Therapy (BNCT), where amino acid-based boron carriers demonstrate significant potential against tumors like gliomas and melanoma .

- Diabetes Management: The compound is also being explored for its role in developing new therapeutic agents that regulate blood sugar levels .

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to various surfaces or other compounds. This application is pivotal for enhancing drug delivery systems.

- Drug Delivery Systems: By facilitating the attachment of therapeutic agents to specific targets within the body, this compound improves the precision of drug delivery, thereby increasing treatment efficacy and reducing side effects .

Material Science

The unique properties of this compound make it valuable in material science.

- Sensors and Catalysts: The compound is used in creating advanced materials such as sensors and catalysts due to its boronic acid functionalities that allow for selective chemical bonding. This application is crucial for developing innovative materials with tailored properties for specific industrial uses .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various detection methods.

- Detection of Biomolecules: It has been effectively used in assays for detecting sugars and other biomolecules, improving the accuracy and sensitivity of analytical methods. This capability is particularly beneficial in clinical diagnostics and biochemical research .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, enabling the formation of complex molecules through cross-coupling reactions.

- Synthesis of Complex Molecules: Its application in organic synthesis allows researchers to develop new materials and compounds essential for various chemical industries .

Case Study 1: Boron Neutron Capture Therapy

A study highlighted the use of amino acid-based boron carriers, including derivatives of this compound, demonstrating their effectiveness in accumulating boron within tumor cells during BNCT treatments. This approach has shown promising results in treating challenging tumors such as gliomas and melanoma .

Case Study 2: Drug Development

Research on protease inhibitors has indicated that this compound can enhance the stability and efficacy of these inhibitors, making them more effective against cancer cells. This finding underscores its importance in pharmaceutical development aimed at combating cancer .

Mechanism of Action

The mechanism of action of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino and methoxycarbonyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid include:

4-Methoxycarbonylphenylboronic acid: This compound lacks the amino group but shares the methoxycarbonyl and boronic acid functionalities.

Methyl 4-bromobenzoate: This compound has a bromine atom instead of the boronic acid group, making it useful in different types of reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, with the chemical formula CHBNO, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 774530-27-7

- Molecular Weight : 195.98 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially modulating their activity and impacting cellular processes.

- Receptor Interaction : It may bind to receptors involved in neurotransmission, influencing pathways related to neuronal signaling.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- In vitro studies have shown that this compound effectively inhibits the proliferation of HeLa and HepG2 cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

- A study reported IC values ranging from 0.08 µM to 1.14 µM against various cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .

-

Neuroprotective Mechanisms :

- The compound's ability to modulate GABA receptor activity has been explored in neuronal cultures. It enhances inhibitory neurotransmission, potentially reducing excitotoxicity associated with neurodegenerative diseases .

- In animal models, administration of the compound showed a significant reduction in seizure frequency, suggesting its therapeutic potential for epilepsy management.

Q & A

Q. What are the common synthetic routes for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, and how are purification challenges addressed?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. A key challenge is purification due to boronic acid’s propensity to bind irreversibly to silica gel or form boroxins (cyclic anhydrides) during chromatography . To mitigate this, alternative methods include:

- Biphasic extraction : Using aqueous/organic phases to isolate the product.

- Solid-phase transesterification : Employing boronic esters (e.g., pinacol esters) for easier purification, followed by hydrolysis .

- Crystallization : Leveraging solubility differences in solvents like methanol or acetonitrile.

Q. Which analytical methods are validated for quantifying trace impurities in this boronic acid?

A validated LC-MS/MS method is recommended for detecting impurities at sub-ppm levels, as described in ICH guidelines. Key parameters include:

- Limit of Detection (LOD) : ≤0.1 ppm.

- Linearity : R² >0.99 over 0.1–5 ppm.

- Accuracy : 90–110% recovery via spike-recovery experiments . NMR (¹H, ¹³C) is used for structural confirmation, with characteristic peaks for the methoxycarbonyl group (δ ~3.93 ppm in ¹H NMR) and boronic acid moiety (δ ~8.10 ppm for aromatic protons) .

Q. How does pH influence the stability of this boronic acid in aqueous solutions?

Boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. At physiological pH (7.4), the anionic form dominates, enhancing solubility but increasing susceptibility to oxidation. Below pH 6, the neutral form precipitates, complicating formulation . Stability studies should monitor hydrolysis and oxidation via:

- Kinetic assays : Tracking degradation rates under varying pH (3–9).

- ROS scavengers : Adding antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Advanced Research Questions

Q. How can regioselectivity be optimized during synthesis to minimize by-products?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., amino or methoxycarbonyl) to control boronation sites.

- Catalyst tuning : Rhodium or palladium catalysts with tailored ligands (e.g., XPhos) enhance selectivity for para-substitution . Computational modeling (DFT) predicts transition-state energies to identify optimal reaction pathways .

Q. What methodologies resolve contradictions in spectral data caused by tautomerism or impurities?

Conflicting NMR or MS data may arise from:

- Boroxins : Detectable via mass shifts (e.g., loss of H₂O). Use D₂O exchange to confirm boronic acid vs. boroxin peaks.

- Tautomerism : Dynamic NMR at variable temperatures (e.g., 25–60°C) can reveal equilibrium between trigonal and tetrahedral forms.

- High-resolution MS : Differentiate isobaric impurities (e.g., methyl esters vs. free acids) with mass accuracy <2 ppm .

Q. How do oxidation rates of this boronic acid compare to its ester derivatives in biological systems?

Oxidation studies using H₂O₂ show boronic esters (e.g., pinacol esters) oxidize faster than free acids due to diol affinity. For example:

- Pinacol ester : 50% conversion to phenol in 10 min.

- Free boronic acid : 50% conversion in 22 min . Affinity assays (e.g., alizarin red S competition) rank diol-binding strengths, guiding ester selection for ROS-sensitive applications.

Q. Can this boronic acid be integrated into stimuli-responsive drug delivery systems?

Yes. The compound’s reversible binding to diols (e.g., glucose) enables glucose-sensitive hydrogels for insulin delivery. Methodology includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.